(3aS,8bR)-3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one
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Overview
Description
(3aS,8bR)-3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one is a complex organic compound characterized by its unique fused ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,8bR)-3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor under acidic or basic conditions. The reaction conditions often require precise control of temperature and pH to ensure the correct stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of catalysts and optimized solvents can further enhance the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3aS,8bR)-3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the addition of hydrogen or the removal of oxygen, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
(3aS,8bR)-3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (3aS,8bR)-3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Indeno[1,2-b]furan: Shares a similar core structure but lacks the tetrahydro modifications.
Indanone derivatives: Similar in structure but differ in the fused ring system.
Uniqueness
(3aS,8bR)-3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one is unique due to its specific stereochemistry and the presence of both indene and furan rings. This combination imparts distinct chemical and biological properties that are not observed in other related compounds.
Properties
CAS No. |
70667-72-0 |
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Molecular Formula |
C11H10O2 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
(3aS,8bR)-3,3a,4,8b-tetrahydroindeno[1,2-b]furan-2-one |
InChI |
InChI=1S/C11H10O2/c12-10-6-8-5-7-3-1-2-4-9(7)11(8)13-10/h1-4,8,11H,5-6H2/t8-,11+/m0/s1 |
InChI Key |
HANWJNRVRHJJLC-GZMMTYOYSA-N |
Isomeric SMILES |
C1[C@H]2CC(=O)O[C@H]2C3=CC=CC=C31 |
Canonical SMILES |
C1C2CC(=O)OC2C3=CC=CC=C31 |
Origin of Product |
United States |
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